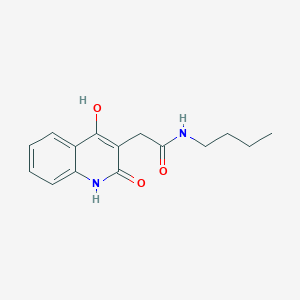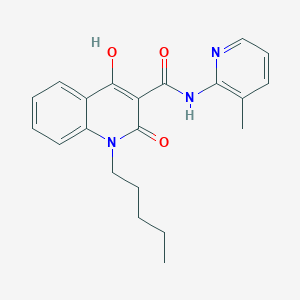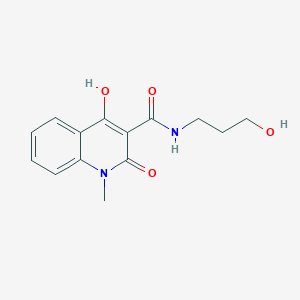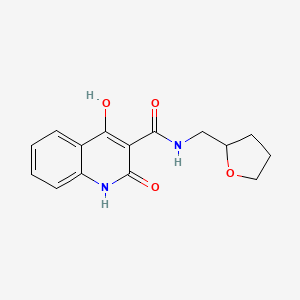
4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, ETP-45658, and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of various enzymes and proteins that are involved in inflammatory and cancerous processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone have been studied extensively. The compound has been found to exhibit antioxidant activity, which helps to reduce oxidative stress in the body. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to reduce inflammation and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound in other disease areas, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone involves the reaction of 2-phenyl-4-(ethylthio)-3(2H)-pyridazinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction results in the formation of 4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone. This synthesis method has been reported in several scientific articles and has been used to produce the compound for further research.
Aplicaciones Científicas De Investigación
4-(ethylthio)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various scientific fields. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
4-ethylsulfanyl-5-hydroxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGDOOZRPUBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazinone, 2-8 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)

![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)

![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)





![7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914024.png)